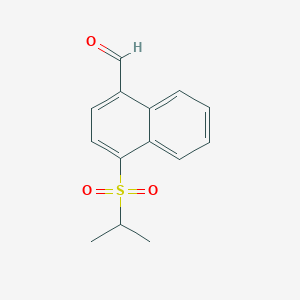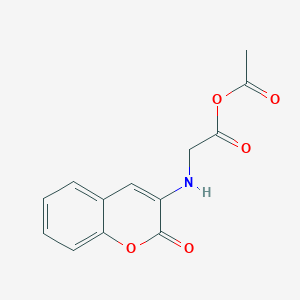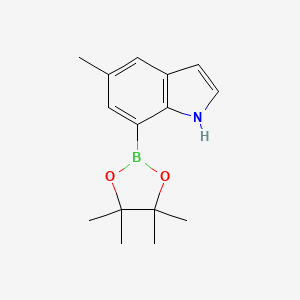
4-(Isopropylsulfonyl)-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isopropylsulfonyl)-1-naphtaldéhyde est un composé organique caractérisé par la présence d'un cycle naphtalène substitué par un groupe isopropylsulfonyle et un groupe aldéhyde
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4-(Isopropylsulfonyl)-1-naphtaldéhyde implique généralement la sulfonylation du 1-naphtaldéhyde. Une méthode courante comprend la réaction du 1-naphtaldéhyde avec le chlorure d'isopropylsulfonyle en présence d'une base telle que la pyridine ou la triéthylamine. La réaction est généralement réalisée sous reflux pour assurer une conversion complète.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sur colonne sont utilisées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-(Isopropylsulfonyl)-1-naphtaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool primaire en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe sulfonyle peut participer à des réactions de substitution nucléophile, où il peut être remplacé par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'hydrure de lithium et d'aluminium dans l'éther.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits :
Oxydation : Acide 4-(Isopropylsulfonyl)-1-naphtoïque.
Réduction : 4-(Isopropylsulfonyl)-1-naphtylméthanol.
Substitution : Divers dérivés de naphtaldéhyde substitués en fonction du nucléophile utilisé.
4. Applications de recherche scientifique
Le 4-(Isopropylsulfonyl)-1-naphtaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes
Biologie : Le composé peut être utilisé dans le développement de sondes fluorescentes pour l'imagerie biologique en raison de sa structure aromatique.
Industrie : Utilisé dans la production de matériaux avancés, y compris les polymères et les colorants, en raison de sa stabilité et de sa réactivité.
5. Mécanisme d'action
Le mécanisme par lequel le 4-(Isopropylsulfonyl)-1-naphtaldéhyde exerce ses effets dépend de l'application spécifique. Dans les réactions chimiques, le groupe aldéhyde est généralement le site réactif, subissant des réactions d'addition nucléophile ou d'oxydoréduction. Le groupe sulfonyle peut influencer la réactivité et la stabilité du composé, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Composés similaires :
- 4-(Méthylsulfonyl)-1-naphtaldéhyde
- 4-(Éthylsulfonyl)-1-naphtaldéhyde
- 4-(Propylsulfonyl)-1-naphtaldéhyde
Comparaison : Le 4-(Isopropylsulfonyl)-1-naphtaldéhyde est unique en raison de la présence du groupe isopropyle, qui peut influencer ses propriétés stériques et électroniques. Comparé à ses analogues méthyle, éthyle et propyle, le groupe isopropyle offre un équilibre entre l'encombrement stérique et les effets électroniques, ce qui en fait un intermédiaire précieux dans diverses applications synthétiques.
Applications De Recherche Scientifique
4-(Isopropylsulfonyl)-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its aromatic structure.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4-(Isopropylsulfonyl)-1-naphthaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The sulfonyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
- 4-(Methylsulfonyl)-1-naphthaldehyde
- 4-(Ethylsulfonyl)-1-naphthaldehyde
- 4-(Propylsulfonyl)-1-naphthaldehyde
Comparison: 4-(Isopropylsulfonyl)-1-naphthaldehyde is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides a balance between steric hindrance and electronic effects, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C14H14O3S |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
4-propan-2-ylsulfonylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H14O3S/c1-10(2)18(16,17)14-8-7-11(9-15)12-5-3-4-6-13(12)14/h3-10H,1-2H3 |
Clé InChI |
FDSJBINPHXEUFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)





![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)
